Methyl 6-bromoimidazo[1,2-a]pyridine-3-carboxylate
Description
Properties
IUPAC Name |
methyl 6-bromoimidazo[1,2-a]pyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2O2/c1-14-9(13)7-4-11-8-3-2-6(10)5-12(7)8/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHXJSXODXXXSKC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN=C2N1C=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of 2-Aminopyridine Derivatives
A common approach involves cyclocondensation reactions using 2-aminopyridine precursors. For example, 6-bromo-2-aminopyridine can react with α-bromo ketones or esters under basic conditions to form the imidazo[1,2-a]pyridine core.
Procedure :
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Step 1 : 6-Bromo-2-aminopyridine is treated with methyl 3-bromopyruvate in the presence of a base like sodium bicarbonate.
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Step 2 : The mixture is heated at 80–100°C in a polar aprotic solvent (e.g., DMF or DMSO) for 6–12 hours .
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Step 3 : The product is isolated via column chromatography, yielding ~45–60% .
Palladium-Catalyzed Cross-Coupling
Optimization of Reaction Conditions
Solvent and Temperature Effects
| Solvent | Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|---|
| DMF | 80 | 58 | 95 |
| DMSO | 100 | 62 | 93 |
| Ethanol | Reflux | 75 | 98 |
Data adapted from patent literature and supplier protocols. Ethanol under reflux conditions maximizes yield due to improved solubility and reaction kinetics.
Catalytic Systems
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Base Catalysts : Sodium bicarbonate (yield: 60%) vs. triethylamine (yield: 52%).
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Acid Catalysts : PTSA outperforms HCl in one-pot syntheses (75% vs. 50% yield).
Purification and Characterization
Post-synthesis purification typically involves:
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Liquid-Liquid Extraction : Using ethyl acetate and water.
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Column Chromatography : Silica gel with hexane/ethyl acetate (3:1) eluent.
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Crystallization : From methanol/water mixtures.
Characterization Data :
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¹H NMR (400 MHz, CDCl₃): δ 8.45 (s, 1H, H-2), 7.92 (d, 1H, H-5), 7.35 (d, 1H, H-7), 3.95 (s, 3H, OCH₃).
Challenges and Innovations
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Regioselectivity : Bromination at position 6 requires careful control to avoid di-substitution.
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Ester Hydrolysis : Moisture-sensitive conditions are critical to prevent hydrolysis of the methyl ester.
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Green Chemistry : Recent advances use microwave irradiation to reduce reaction times to 2 hours with comparable yields.
Industrial-Scale Production
Suppliers like Nantong Bosu Pharmaceutical and Shanghai Sainty Biotechnology employ kilogram-scale batches using optimized one-pot protocols. Key parameters include:
Chemical Reactions Analysis
Types of Reactions
Methyl 6-bromoimidazo[1,2-a]pyridine-3-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: Commonly with nucleophiles to replace the bromine atom.
Oxidation and Reduction Reactions: To modify the functional groups attached to the imidazo[1,2-a]pyridine core.
Common Reagents and Conditions
Substitution Reactions: Typically involve nucleophiles such as amines or thiols under basic conditions.
Oxidation Reactions: Often use oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction Reactions: Utilize reducing agents such as lithium aluminum hydride.
Major Products
The major products formed from these reactions include various substituted imidazo[1,2-a]pyridines, which can be further functionalized for specific applications .
Scientific Research Applications
Antimicrobial Activity
Recent studies have highlighted the potential of methyl 6-bromoimidazo[1,2-a]pyridine-3-carboxylate as an anti-tuberculosis agent. Research indicates that compounds within the imidazo[1,2-a]pyridine family exhibit significant activity against multidrug-resistant strains of Mycobacterium tuberculosis (Mtb). For instance, derivatives of this compound have been shown to possess minimum inhibitory concentrations (MICs) ranging from 0.03 to 5.0 μM against Mtb H37Rv strains, demonstrating promising efficacy against both replicating and non-replicating bacteria .
Pharmacological Properties
The pharmacokinetic properties of this compound derivatives have been evaluated to assess their drug-like characteristics. Preliminary studies suggest that these compounds exhibit high plasma protein binding (over 99%), which is crucial for their therapeutic efficacy. Moreover, they have shown favorable profiles in terms of metabolic stability and low cytotoxicity against human cell lines .
Case Study 1: Synthesis and Biological Evaluation
A recent study synthesized various derivatives of imidazo[1,2-a]pyridine carboxamides, including this compound, and evaluated their biological activities against Mtb. The study found that specific modifications to the molecular structure significantly enhanced antimicrobial activity. For example, changing substituents on the imidazopyridine ring led to variations in potency, with certain derivatives exhibiting up to three-fold increased activity compared to traditional treatments like isoniazid .
Case Study 2: Structure-Activity Relationship (SAR) Studies
In another investigation focusing on structure-activity relationships, researchers explored how different functional groups on the imidazopyridine scaffold influenced biological activity. The results indicated that small alkyl groups at specific positions were essential for maintaining high activity levels against Mtb. This study underscored the importance of chemical modifications in optimizing the therapeutic potential of this compound derivatives .
Data Tables
The following table summarizes key findings related to the antimicrobial activity of this compound derivatives:
| Compound | MIC (μM) | Activity Against | Notes |
|---|---|---|---|
| Compound A | 0.10 | Mtb H37Rv | Excellent selectivity index |
| Compound B | 0.50 | MDR-TB | High plasma protein binding |
| Compound C | 1.00 | XDR-TB | Favorable ADME properties |
Mechanism of Action
The mechanism of action of methyl 6-bromoimidazo[1,2-a]pyridine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind effectively to these targets, inhibiting their activity and leading to the desired biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Substituent Effects: Bromine vs. Chlorine
The halogen substituent significantly influences reactivity and biological activity. Compared to its chlorine analog (Methyl 6-chloroimidazo[1,2-a]pyridine-3-carboxylate, CAS 900019-38-7), the bromine atom in Methyl 6-bromoimidazo[1,2-a]pyridine-3-carboxylate increases molecular weight (255.07 vs. Brominated derivatives also exhibit stronger van der Waals interactions, which may improve binding affinity to biological targets .
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Feature |
|---|---|---|---|---|
| This compound | C₉H₇BrN₂O₂ | 255.07 | 1359656-01-1 | Bromine at position 6 |
| Methyl 6-chloroimidazo[1,2-a]pyridine-3-carboxylate | C₉H₇ClN₂O₂ | 210.62 | 900019-38-7 | Chlorine at position 6 |
Ester Group Variations: Methyl vs. Ethyl
The choice of ester group (methyl vs. ethyl) affects solubility and bioavailability. Ethyl esters, such as Ethyl 6-bromoimidazo[1,2-a]pyridine-3-carboxylate (CAS 372198-69-1), exhibit marginally higher lipophilicity (logP 0.79 vs. However, methyl esters are more metabolically stable due to slower esterase-mediated hydrolysis .
Positional Isomerism
The position of the bromine atom and ester group profoundly impacts chemical behavior. For example:
- Methyl 8-bromo-3-formylimidazo[1,2-a]pyridine-6-carboxylate (CAS 2092515-59-6) places bromine at position 8 and a formyl group at position 3, increasing electrophilicity for condensation reactions .
- Methyl 6-bromoimidazo[1,2-a]pyridine-8-carboxylate (CAS 908581-18-0) relocates the ester to position 8, altering hydrogen-bonding interactions with biological targets .
| Compound Name | Bromine Position | Ester Position | Unique Reactivity |
|---|---|---|---|
| This compound | 6 | 3 | Optimal for Suzuki couplings |
| Methyl 8-bromoimidazo[1,2-a]pyridine-6-carboxylate | 8 | 6 | Enhanced π-stacking in protein binding |
Functional Group Modifications
Adding functional groups like amino or trifluoromethyl moieties diversifies applications:
- Ethyl 3-amino-6-bromoimidazo[1,2-a]pyridine-2-carboxylate introduces an amino group at position 3, enabling hydrogen bonding with enzymes like dihydrofolate reductase, which is critical in antimycobacterial activity .
- Methyl 8-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate incorporates a trifluoromethyl group, improving metabolic stability and binding to hydrophobic enzyme pockets .
Biological Activity
Methyl 6-bromoimidazo[1,2-a]pyridine-3-carboxylate is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the compound's biological activity, focusing on its mechanisms, therapeutic applications, and structure-activity relationships (SAR) based on diverse research findings.
Chemical Structure and Properties
This compound features a unique imidazo[1,2-a]pyridine core with a bromine atom at the 6th position and a methyl ester group at the 3rd position. The molecular formula is C₉H₈BrN₃O₂, with a molecular weight of approximately 255.07 g/mol. The presence of the bromine atom and the ester group significantly influences its chemical reactivity and biological interactions.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of imidazo[1,2-a]pyridine derivatives against various strains of Mycobacterium tuberculosis (Mtb). For instance, compounds within this class have demonstrated significant activity against multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mtb. The minimum inhibitory concentration (MIC) values for these compounds ranged from 0.07 to 2.2 μM for MDR strains and as low as 0.0009 μM for certain derivatives against extracellular Mtb .
Table 1: Antimicrobial Activity of Imidazo[1,2-a]pyridine Derivatives
| Compound | MIC (μM) | Activity Type |
|---|---|---|
| Compound A | 0.07 - 2.2 | MDR-TB |
| Compound B | 0.0009 | Extracellular Mtb |
| Compound C | 0.045 | Intracellular Mtb |
These findings suggest that modifications to the imidazo[1,2-a]pyridine structure can enhance antibacterial properties, making it a promising scaffold for further development.
Anticancer Activity
Imidazo[1,2-a]pyridine derivatives have also been investigated for their anticancer properties. Compounds have shown submicromolar inhibitory activity against various tumor cell lines. For example, one study reported that specific derivatives exhibited GI50 values as low as 2.30 μM against HCT116 human colon carcinoma cells .
Table 2: Anticancer Activity of Selected Compounds
| Compound | GI50 (μM) | Cell Line |
|---|---|---|
| Compound D | 2.30 | HCT116 |
| Compound E | <0.5 | PC-3 |
| Compound F | <0.5 | MCF-7 |
The structure-activity relationship studies indicate that specific substitutions on the imidazo[1,2-a]pyridine ring can significantly influence anticancer efficacy.
While detailed mechanisms for this compound are still under investigation, it is hypothesized that compounds with similar structures may interact with key protein targets involved in cell proliferation and survival pathways. For instance, some derivatives have been shown to inhibit protein kinases and other enzymes critical for cancer cell metabolism and replication .
Case Study: Antitubercular Activity
In a recent study focusing on SAR analysis of imidazo[1,2-a]pyridine carboxamide derivatives, several compounds were synthesized and evaluated for their activity against Mtb. The most potent compound demonstrated an MIC of ≤0.006 μM against replicating Mtb and was found to be non-cytotoxic against VERO cells (IC50 >128 μM). This indicates a favorable therapeutic index and potential for further clinical development .
Q & A
Q. What are the standard synthetic routes for Methyl 6-bromoimidazo[1,2-a]pyridine-3-carboxylate, and what reaction conditions are typically employed?
Answer: The synthesis often involves multi-step reactions starting from substituted imidazo[1,2-a]pyridine precursors. A common approach includes:
Bromination : Introducing bromine at the 6-position using reagents like N-bromosuccinimide (NBS) under radical or electrophilic conditions.
Esterification : Reacting the carboxylic acid derivative (e.g., 6-bromoimidazo[1,2-a]pyridine-3-carboxylic acid) with methanol in the presence of a coupling agent like DCC (N,N'-dicyclohexylcarbodiimide) and a catalyst such as DMAP (4-dimethylaminopyridine).
Purification : Column chromatography or recrystallization to isolate the methyl ester.
Key conditions include inert atmospheres (N₂/Ar), anhydrous solvents (e.g., DMF or THF), and controlled temperatures (0–80°C depending on the step) .
Q. How can researchers confirm the structural integrity of this compound using spectroscopic methods?
Answer: A combination of techniques is required:
- ¹H/¹³C NMR : Identify protons and carbons in the imidazo[1,2-a]pyridine core. For example, the methyl ester group typically shows a singlet at ~3.9 ppm (¹H NMR) and a carbonyl carbon at ~165–170 ppm (¹³C NMR).
- HRMS (High-Resolution Mass Spectrometry) : Confirm the molecular ion peak ([M+H]⁺) with an error margin <5 ppm.
- IR Spectroscopy : Detect ester C=O stretching vibrations at ~1700–1750 cm⁻¹.
Cross-referencing with literature data for similar compounds (e.g., ethyl or benzyl analogs) is critical to validate assignments .
Advanced Research Questions
Q. What strategies can optimize the yield of this compound in multi-step syntheses?
Answer: Optimization strategies include:
- Catalyst Screening : Testing Lewis acids (e.g., In(OTf)₃) to improve reaction efficiency in cyclization steps .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) often enhance solubility of intermediates, while toluene may reduce side reactions.
- Temperature Control : Lower temperatures (0–25°C) during bromination minimize over-bromination.
- Protecting Groups : Temporarily blocking reactive sites (e.g., using Boc groups) to direct regioselectivity .
Documented yields range from 55% to 91% depending on the step, with purity verified via HPLC or GC .
Q. How should researchers address discrepancies in melting points or spectral data reported across studies?
Answer: Discrepancies may arise from:
- Polymorphism : Different crystal forms affecting melting points. Use X-ray crystallography to identify polymorphs.
- Impurity Profiles : Trace solvents or by-products altering spectral data. Re-purify the compound and re-analyze using standardized methods (e.g., identical NMR solvents like DMSO-d₆).
- Instrument Calibration : Ensure spectrometers are calibrated with reference standards. For example, HRMS discrepancies >5 ppm warrant re-measurement under optimized conditions .
Q. In what medicinal chemistry applications has this compound been utilized as a building block?
Answer: this compound serves as:
- PROTAC Development : The bromine atom enables cross-coupling reactions (e.g., Suzuki) to attach E3 ligase ligands or target protein binders .
- Kinase Inhibitor Synthesis : The imidazo[1,2-a]pyridine core is a scaffold for ATP-competitive inhibitors.
- Fluorescent Probes : Functionalization at the 6-position with fluorophores (e.g., nitrobenzoxadiazole) for imaging studies .
Methodologies emphasize palladium-catalyzed couplings (e.g., Buchwald-Hartwig amination) to diversify the core structure .
Methodological Notes
- Synthesis References : Prioritize protocols from peer-reviewed journals (e.g., Organic & Biomolecular Chemistry) over patents for reproducibility .
- Analytical Cross-Validation : Always compare NMR data with structurally related compounds (e.g., ethyl 6-bromoimidazo[1,2-a]pyrazine-3-carboxylate) to resolve ambiguities .
- Contradiction Resolution : Replicate conflicting experiments under identical conditions and report detailed procedural variations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
